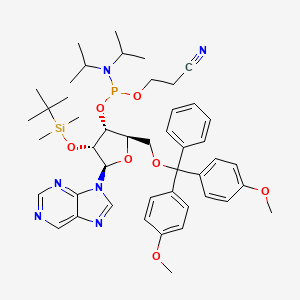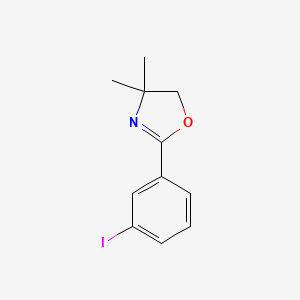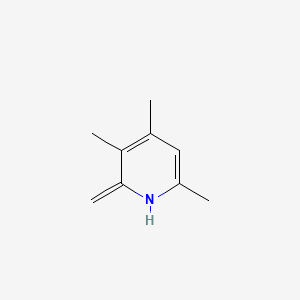
Ravuconazole-d4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ravuconazole-d4 is a deuterium-labeled version of Ravuconazole . Ravuconazole is a potent triazole antifungal . The chemical name for this compound is 4- (2- ((2R,3R)-3- (2,4-difluorophenyl)-3-hydroxy-4- (1H-1,2,4-triazol-1-yl)butan-2-yl)thiazol-4-yl)benzonitrile-2,3,5,6-d4 .
Synthesis Analysis
A stability-indicating method by high-performance liquid chromatography–diode array detection was developed and fully validated to assay ravuconazole in the presence of its degradation products . The chemical structures were proposed according to the data obtained by liquid chromatography coupled to mass spectrometry (LC-MS) analysis .Molecular Structure Analysis
The molecular formula of this compound is C22H13D4F2N5OS . The molecular weight is 441.49 . The structure of this compound is similar to that of Ravuconazole, with the difference being the presence of deuterium .Chemical Reactions Analysis
A forced degradation study was conducted on the pure drug under oxidative conditions in the presence of H2O2 and metallic ions and under acid, alkaline, and neutral hydrolysis . Ravuconazole was degraded mainly under alkaline hydrolysis, forming two main degradation products .Physical And Chemical Properties Analysis
Ravuconazole has a melting point of 148-151°C . It is slightly soluble in DMSO and Methanol . The molecular formula of Ravuconazole is C22H17F2N5OS, and the molecular weight is 437.47 .Aplicaciones Científicas De Investigación
Tissue Penetration and Distribution
Ravuconazole is noted for its broad-spectrum antifungal activity against pathogens such as Candida, Aspergillus, Cryptococcus, and dermatophytic fungi. A study on its penetration into rat tissues revealed high concentrations in lung and uterus tissues, suggesting its potential for treating deep-seated fungal infections (Mikamo et al., 2002).
Efficacy in Invasive Aspergillosis
Ravuconazole's efficacy was compared with that of the echinocandin LY-303366 in a rabbit model of invasive aspergillosis. Ravuconazole showed superior activity in clearing Aspergillus fumigatus from tissues and eliminating mortality in immunosuppressed animals, highlighting its potential for treating this infection (Roberts et al., 2000).
Activity in Disseminated Aspergillosis Model
In a guinea pig model of invasive aspergillosis, ravuconazole demonstrated significant activity, reducing mortality and tissue burden of Aspergillus, which indicates its usefulness for human disease treatment (Kirkpatrick et al., 2002).
Use in Chagas' Disease
Research on dogs experimentally infected with Trypanosoma cruzi showed that ravuconazole effectively suppressed parasitemia and reduced parasite load, although it did not induce a parasitological cure. This suggests its potential application in Chagas' disease therapy, given its potent suppressive activity (Diniz et al., 2010).
Intraabdominal Abscess Model
A study on the efficacy of ravuconazole in a rat model of intraabdominal abscess caused by Candida albicans showed significant inhibition of abscess formation and reduction in viable cell counts in abscesses, suggesting its potential for treating fungal peritonitis (Mikamo et al., 2001).
Systemic Murine Histoplasmosis
In murine models of disseminated histoplasmosis, ravuconazole showed efficacy in prolonging survival and reducing fungal burden, indicating its potential for further study in the treatment of histoplasmosis (Clemons et al., 2002).
Safety and Hazards
Mecanismo De Acción
Target of Action
Ravuconazole-d4, a deuterium labeled form of Ravuconazole , is a triazole antifungal agent . Its primary target is the cytochrome P-450 dependent enzyme lanosterol 14-alpha-demethylase . This enzyme is crucial for the conversion of lanosterol to ergosterol, a key component of the fungal cell membrane .
Mode of Action
This compound exerts its antifungal action by inhibiting the biosynthesis of ergosterol . By binding to lanosterol 14-alpha-demethylase, it prevents the conversion of lanosterol to ergosterol . This disruption in ergosterol synthesis leads to an alteration in the fungal cell membrane, thereby inhibiting fungal growth .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the ergosterol biosynthesis pathway . Ergosterol is vital for maintaining the integrity and fluidity of the fungal cell membrane. Its depletion leads to a buildup of 14-alpha-methyl sterols, which can disrupt membrane structure and function, ultimately leading to fungal cell death .
Pharmacokinetics
This compound exhibits linear plasma pharmacokinetics following multiple once-daily bolus administration . It has a long elimination half-life and achieves substantial plasma and tissue concentrations . The intravenous administration of Ravuconazole results in stable pharmacokinetics, with mostly predictable variations influenced by common and usually known factors .
Result of Action
The inhibition of ergosterol synthesis by this compound leads to fungal cell death . It has broad-spectrum antifungal activity and is highly active in vitro against Candida spp., Cryptococcus neoformans, and other yeast species, including most fluconazole-resistant yeast isolates .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, its pharmacokinetics can be affected by factors such as renal failure and hepatic insufficiency . Additionally, this compound was found to degrade mainly under alkaline hydrolysis, forming two main degradation products . Therefore, the pH of the environment can significantly impact the stability of this compound .
Propiedades
IUPAC Name |
2,3,5,6-tetradeuterio-4-[2-[(2R)-3-(2,4-difluorophenyl)-3-hydroxy-4-(1,2,4-triazol-1-yl)butan-2-yl]-1,3-thiazol-4-yl]benzonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17F2N5OS/c1-14(21-28-20(10-31-21)16-4-2-15(9-25)3-5-16)22(30,11-29-13-26-12-27-29)18-7-6-17(23)8-19(18)24/h2-8,10,12-14,30H,11H2,1H3/t14-,22?/m0/s1/i2D,3D,4D,5D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPAHEYNNJWPQPX-TWYZKROBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC(=CS1)C2=CC=C(C=C2)C#N)C(CN3C=NC=N3)(C4=C(C=C(C=C4)F)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C#N)[2H])[2H])C2=CSC(=N2)[C@H](C)C(CN3C=NC=N3)(C4=C(C=C(C=C4)F)F)O)[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17F2N5OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzenesulfonic acid, 3,3'-[[6-(4-morpholinyl)-1,3,5-triazine-2,4-diyl]bis[imino[2-(acetylamino)-4,1-phenylene]-2,1-diazenediyl]]bis-, sodium salt (1:2)](/img/structure/B589818.png)

![2-Hexanone, 4-hydroxy-3-methyl-, [S-(R*,R*)]- (9CI)](/img/no-structure.png)


![(2Z)-(1-[2-Cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-4-{[2-(3-methoxyphenyl)-2-oxoethyl]sulfanyl}piperidin-3-ylidene)acetic acid](/img/structure/B589831.png)


![1-[2,3,4,6-Tetrakis-O-(phenylmethyl)-D-glucopyranosyl]-2,5-pyrrolidinedione](/img/structure/B589837.png)